molecular formula C19H18ClF3N4O B2597581 4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2035006-94-9

4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2597581
CAS No.: 2035006-94-9
M. Wt: 410.83
InChI Key: UGQLPAGZLXPJCF-QPJJXVBHSA-N
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Description

The compound 4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine features a pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a (2E)-3-(4-chlorophenyl)prop-2-enoyl group, introducing conformational rigidity and electron-withdrawing properties.

Synthesis Insights:
The synthesis of analogous piperazine-pyrimidine hybrids typically involves coupling reactions between piperazine intermediates and substituted pyrimidine precursors. For instance, describes the refluxing of piperazine derivatives with sulfonyl chlorides in ethylene dichloride, a method that could parallel the synthesis of the target compound . Similarly, highlights the use of carbonyl-based coupling to link piperazine to heterocyclic cores, underscoring the versatility of such strategies .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O/c1-13-24-16(19(21,22)23)12-17(25-13)26-8-10-27(11-9-26)18(28)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQLPAGZLXPJCF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic derivative belonging to the class of piperazine and pyrimidine compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H19ClF3N2O\text{C}_{19}\text{H}_{19}\text{Cl}\text{F}_3\text{N}_2\text{O}

This structure features a piperazine ring, a chlorophenyl group, and trifluoromethyl substituents, which play a critical role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors in the central nervous system, influencing synaptic transmission and potentially exhibiting anxiolytic or antidepressant effects.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which may contribute to its neuroprotective effects.
  • Ion Channel Modulation : The compound could affect ion channels, altering neuronal excitability and neurotransmitter release.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar piperazine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains and fungi. The presence of the chlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

Research indicates that pyrimidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro, particularly against breast cancer cell lines.

Case Studies and Research Findings

  • Antifungal Activity : A study investigating related compounds found that derivatives with similar functional groups exhibited potent antifungal activity against strains of Candida and Aspergillus. The IC50 values ranged significantly, indicating varying degrees of effectiveness based on structural modifications.
  • Antitubercular Activity : Research into piperazine-based compounds has revealed potential antitubercular effects. Compounds structurally akin to our target have been shown to inhibit Mycobacterium tuberculosis with promising IC50 values below 10 µM .
  • Neuroprotective Effects : In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, possibly through AChE inhibition and modulation of neuroinflammatory pathways .

Comparative Analysis

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntifungal5.0
Compound BAnticancer7.5
Target CompoundNeuroprotective<10

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Pyrimidin-2-one Derivatives ()

The compound 4-[(4-chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one (C₁₈H₂₂ClN₅O₃) shares a pyrimidine core and a 4-chlorophenyl group but differs in its substitution pattern. Key distinctions include:

  • Hydroxyethyl-piperazine: Enhances hydrophilicity but reduces membrane permeability compared to the target compound’s enoyl group.
  • Molecular Weight : 391.86 g/mol (vs. ~450–500 g/mol estimated for the target compound).

This compound’s reduced lipophilicity may limit its utility in crossing biological barriers, contrasting with the target compound’s trifluoromethyl and enoyl groups, which improve metabolic stability and bioavailability .

B. Thieno[2,3-d]pyrimidines (–6)

Compounds such as 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (ESI+: m/z 494.19) feature a thienopyrimidine core instead of pyrimidine. Key differences include:

  • Thienopyrimidine vs. Pyrimidine: The sulfur-containing heterocycle may enhance π-stacking interactions but reduce electronic compatibility with certain enzyme active sites.
  • Morpholino and Methanesulfonyl Groups: These substituents confer distinct solubility and target-binding profiles compared to the chlorophenyl-enoyl group in the target compound.
  • Biological Targets: Thienopyrimidines are often explored as kinase inhibitors, but their selectivity may diverge due to core heteroatom differences .
C. Cyclopropyl-Pyrimidine Hybrids ()

The compound 4-cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2) shares the trifluoromethyl and piperazine groups but replaces the enoyl-chlorophenyl moiety with a cyclopropyl group.

  • Simplified Structure: Lacks the extended conjugation of the enoyl group, which may diminish binding affinity to targets requiring planar aromatic interactions .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine 2-methyl, 6-CF₃, 4-(enoyl-4-Cl-phenyl-piperazine) ~450–500 (estimated) High lipophilicity, rigid conformation, potential kinase inhibition
Pyrimidin-2-one () Pyrimidin-2-one 4-Cl-phenyl, 4-(2-hydroxyethyl-piperazine) 391.86 Enhanced hydrophilicity, limited membrane permeability
Thieno[2,3-d]pyrimidine (–6) Thienopyrimidine 4-morpholino, 4-methanesulfonyl-piperazine 494.19 Sulfur-enhanced π-stacking, kinase inhibition
Cyclopropyl-Pyrimidine () Pyrimidine 4-cyclopropyl, 6-CF₃, 2-piperazine ~350 (estimated) High lipophilicity, reduced conformational flexibility

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